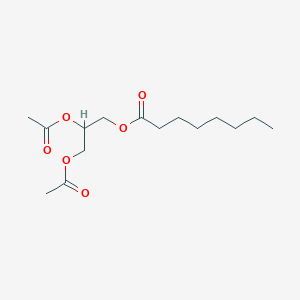
2,3-Bis(acetyloxy)propyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(acetyloxy)propyl octanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of octanoic acid with 2,3-bis(acetyloxy)propanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(acetyloxy)propyl octanoate typically involves the esterification reaction between octanoic acid and 2,3-bis(acetyloxy)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(acetyloxy)propyl octanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of octanoic acid and 2,3-bis(acetyloxy)propanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester and alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Octanoic acid and 2,3-bis(acetyloxy)propanol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and ketones.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(acetyloxy)propyl octanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester bonds, which can be hydrolyzed in the body.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.
Wirkmechanismus
The mechanism of action of 2,3-Bis(acetyloxy)propyl octanoate involves its hydrolysis to release octanoic acid and 2,3-bis(acetyloxy)propanol. These products can then participate in various biochemical pathways. The ester bonds in the compound make it a suitable candidate for controlled release applications, where the hydrolysis rate can be tailored to achieve the desired release profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Bis(acetyloxy)propyl dodecanoate: Similar structure but with a longer carbon chain.
2,3-Bis(acetyloxy)propyl laurate: Another ester with a different fatty acid component.
Uniqueness
2,3-Bis(acetyloxy)propyl octanoate is unique due to its specific esterification of octanoic acid, which imparts distinct physical and chemical properties. Its relatively short carbon chain compared to similar compounds makes it more soluble in certain solvents and may affect its hydrolysis rate and reactivity.
Eigenschaften
CAS-Nummer |
839671-81-7 |
|---|---|
Molekularformel |
C15H26O6 |
Molekulargewicht |
302.36 g/mol |
IUPAC-Name |
2,3-diacetyloxypropyl octanoate |
InChI |
InChI=1S/C15H26O6/c1-4-5-6-7-8-9-15(18)20-11-14(21-13(3)17)10-19-12(2)16/h14H,4-11H2,1-3H3 |
InChI-Schlüssel |
WCFNTLSSZBTXAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14187569.png)

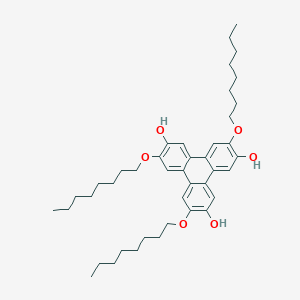
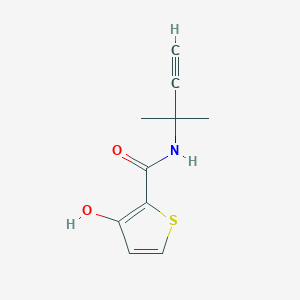
![Phenyl[(2S)-2-(2-phenylethyl)piperidin-1-yl]methanone](/img/structure/B14187602.png)
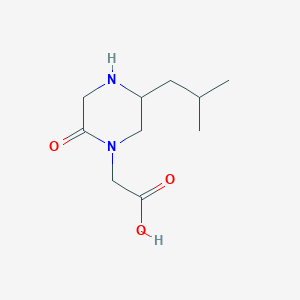
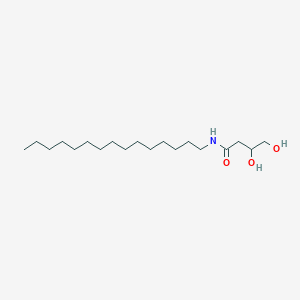
![Methyl 4-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]butanoate](/img/structure/B14187632.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)

![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
![2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}](/img/structure/B14187671.png)
![(2-Fluoro-5-methoxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14187679.png)
